molecular formula C13H17NO B13583124 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol

Cat. No.: B13583124
M. Wt: 203.28 g/mol
InChI Key: YQBGEKDQHISXLJ-UHFFFAOYSA-N
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Description

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol is a complex organic compound that features a unique combination of an indene moiety and an azetidin-3-ol structure

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylmethyl)azetidin-3-ol

InChI

InChI=1S/C13H17NO/c15-13(8-14-9-13)7-10-4-5-11-2-1-3-12(11)6-10/h4-6,14-15H,1-3,7-9H2

InChI Key

YQBGEKDQHISXLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3(CNC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol typically involves the reaction of 2,3-dihydro-1H-indene with azetidin-3-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidin-3-ol moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the azetidin-3-ol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the azetidin-3-ol structure.

    Azetidin-3-ol: Contains the azetidin-3-ol moiety but lacks the indene structure.

    5-Acetylindane: Similar indene structure with an acetyl group instead of the azetidin-3-ol.

Uniqueness

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol is unique due to the combination of the indene and azetidin-3-ol moieties. This dual structure provides a distinct set of chemical and biological properties that are not found in the individual components or other similar compounds.

Biological Activity

3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure:
The compound has the molecular formula C13H17NOC_{13}H_{17}NO and a molecular weight of 203.28 g/mol. Its structural characteristics include an azetidine ring and a dihydroindenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, research on structurally related compounds has shown that azetidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study focusing on azetidine derivatives reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating substantial anticancer activity. The apoptotic effects were confirmed through morphological assessments and flow cytometry analyses.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar functional groups have shown efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study indicated that derivatives containing the azetidine structure exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective properties for this compound. The presence of the dihydroindenyl moiety is hypothesized to enhance neuroprotective activity by modulating neurotransmitter systems and reducing oxidative stress.

Experimental Evidence:
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 CellsIC50 ~10 µM; induces apoptosis
AntimicrobialS. aureus, E. coliMIC 62.5 - 125 µg/mL
NeuroprotectiveNeuronal Cell LinesReduced oxidative stress damagePreliminary findings

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